molecular formula C19H38Cl6O3Si2 B3159572 1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane CAS No. 862912-02-5

1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane

Cat. No. B3159572
CAS RN: 862912-02-5
M. Wt: 583.4 g/mol
InChI Key: UCVAQKYRBQCHRV-UHFFFAOYSA-N
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Description

1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane (BTP-2DOP) is a novel silane-based compound that has been developed as a reagent for the synthesis of various organic compounds. BTP-2DOP has been studied for its potential applications in a variety of fields, including materials science, organic synthesis, and biochemistry.

Scientific Research Applications

Self-Assembly and Metallo-Supramolecular Chemistry

1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane and similar compounds have been studied for their role in self-assembly processes and metallo-supramolecular chemistry. For instance, metallosupramolecules formed from reactions of flexible 2-pyridyl ligands and silver salts have been observed (Shin et al., 2003).

Dental Material Science

In dental material science, certain dimethacrylate comonomers, like Bis-GMA, which shares structural similarities with this compound, have been analyzed for their polymerization and properties in novel dental composites (Pereira et al., 2002).

Molecular Recognition

The versatile assembling capabilities of compounds structurally related to this compound have been explored in molecular recognition studies. These studies demonstrated the adaptability of hydrogen-bonding subunits in generating one-dimensional motifs (Karle et al., 1997).

Synthesis of Optically Active Polymers

Tris(pentafluorophenyl)borane was found to be an effective catalyst in the synthesis of optically pure and completely diisotactic phenyl- and naphthyl-substituted poly(siloxane)s. This process is relevant to the synthesis and applications of this compound and similar compounds in the production of optically active polymers (Zhou & Kawakami, 2005).

Polymerization of Propylene

Bis(1,3-di-tert-butylimidazolin-2-iminato) titanium complexes have been used effectively in the polymerization of propylene, offering insights into the potential use of this compound in similar polymerization processes (Sharma et al., 2012).

Catalysts for Silicone Curing and Polyurethane Preparation

Organotin catalysts, like 1,2-bis(acyloxy)tetraalkyldistannane, have shown potential in silicone curing and polyurethane preparation. Given its similar properties, this compound may also be applicable in such processes (Jousseaume et al., 1994).

properties

IUPAC Name

trichloro-[3-[2-decoxy-3-(3-trichlorosilylpropoxy)propoxy]propyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38Cl6O3Si2/c1-2-3-4-5-6-7-8-9-14-28-19(17-26-12-10-15-29(20,21)22)18-27-13-11-16-30(23,24)25/h19H,2-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVAQKYRBQCHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(COCCC[Si](Cl)(Cl)Cl)COCCC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38Cl6O3Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700640
Record name 1,1,1,13,13,13-Hexachloro-7-(decyloxy)-5,9-dioxa-1,13-disilatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

862912-02-5
Record name 1,1,1,13,13,13-Hexachloro-7-(decyloxy)-5,9-dioxa-1,13-disilatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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